![molecular formula C14H10ClFO3 B2719960 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid CAS No. 1002312-89-1](/img/structure/B2719960.png)
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid
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Description
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H10ClFO3 and a molecular weight of 280.68 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid consists of a benzene ring substituted with a chloro group at the 5th position and an oxybenzoic acid group at the 2nd position. The oxybenzoic acid group is further substituted with a fluorobenzyl group .Scientific Research Applications
Proteomics Research
“5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more.
Nonlinear Optical Applications
This compound has been used in the development of nonlinear optical materials . Nonlinear optical materials are crucial in the development of photonics, laser technology, frequency conversion, optoelectronics, color displays, and optical information processing.
Synthesis of Quinolone-3-carboxylic Acid Derivatives
“5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid” is a key intermediate for preparing quinolone-3-carboxylic acid derivatives . Quinolone-3-carboxylic acid derivatives are important in medicinal chemistry due to their wide range of biological activities.
Crystallography
The compound has been used in crystallography studies . It has been successfully grown into a single crystal using the slow evaporation method. The grown crystal belongs to the monoclinic crystal system with centrosymmetric space group P21/c.
Photoluminescence Studies
The compound exhibits photoluminescence, showing blue emission at 464 nm . This property could be useful in the development of optoelectronic devices and sensors.
Thermal Stability Analysis
The compound has been analyzed for its thermal stability . It was found to be thermally stable up to 144 °C. This property is important in various applications where the material is subjected to high temperatures.
properties
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYZGILZDOKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid |
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